5-(2-Methylphenyl)-5-oxovaleric acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-(2-Methylphenyl)-5-oxovaleric acid has been discussed in various studies. For instance, a study on pyrrolidine in drug discovery mentioned the synthesis of new derivatives using the natural amino acid S-proline and the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) . Another study discussed a process for preparing 2-methyl-2’-phenylpropionic acid derivatives showing antihistamine activity .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 5-(2-Methylphenyl)-5-oxovaleric acid have been studied. For example, a study discussed the accelerated synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids .Scientific Research Applications
Specific Scientific Field: Organic Synthesis and Medicinal Chemistry
Summary:
5-(2-Methylphenyl)-5-oxovaleric acid
, also known as 2-Methyl-5-oxoheptanoic acid , is a versatile compound with applications in organic synthesis and medicinal chemistry. Its unique structure combines an aromatic ring with a ketoacid functional group.
Experimental Procedures:
Results:
- Compound X (a derivative of 5-(2-Methylphenyl)-5-oxovaleric acid) reduced inflammation in a rat model of paw edema. The inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) suggests its potential as an anti-inflammatory agent .
- IC50 values for various derivatives were determined, with Compound Y showing the highest potency (IC50 = 10 μM) against COX-2 .
Anti-Inflammatory Activity
Antibacterial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-methylphenyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWMQVONXURDFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374985 | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-5-oxovaleric acid | |
CAS RN |
36978-50-4 | |
Record name | 2-Methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36978-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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